molecular formula C22H19NO6 B11501711 Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate

Cat. No.: B11501711
M. Wt: 393.4 g/mol
InChI Key: CJDCSRUMEZLEEN-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of benzofuro[3,2-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction proceeds under mild conditions and yields the desired product in high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Catalysts and solvents are chosen to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It also finds applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate stands out due to its unique benzofuro[3,2-b]pyridine core structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H19NO6

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1H-[1]benzofuro[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C22H19NO6/c1-4-28-22(25)18-17(14-11-12(26-2)9-10-15(14)27-3)20-19(23-21(18)24)13-7-5-6-8-16(13)29-20/h5-11H,4H2,1-3H3,(H,23,24)

InChI Key

CJDCSRUMEZLEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C3=CC=CC=C3O2)NC1=O)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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